molecular formula C14H25N3O4 B6062750 ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate

ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate

Cat. No. B6062750
M. Wt: 299.37 g/mol
InChI Key: RJODAQRFMALGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, commonly known as EDP-420, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-420 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, inflammation, and mood regulation. Inhibition of FAAH by EDP-420 leads to an increase in endocannabinoid levels, which can have therapeutic effects in various diseases.

Mechanism of Action

EDP-420 is a potent inhibitor of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of this compound by EDP-420 leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects. Endocannabinoids are involved in various physiological processes such as pain sensation, inflammation, and mood regulation. The activation of cannabinoid receptors by endocannabinoids can lead to a reduction in pain, inflammation, and anxiety.
Biochemical and physiological effects:
EDP-420 has been shown to increase endocannabinoid levels in various tissues such as the brain, spinal cord, and peripheral tissues. The increase in endocannabinoid levels can lead to the activation of cannabinoid receptors and produce therapeutic effects. EDP-420 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

EDP-420 has several advantages for lab experiments. It is a potent and selective inhibitor of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. EDP-420 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, EDP-420 has some limitations for lab experiments. It is a synthetic compound, which makes it expensive to synthesize. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

EDP-420 has shown promising results in preclinical studies, and several companies are developing it for clinical use. However, there are several future directions for research on EDP-420. One direction is to study its potential use in the treatment of various diseases such as pain, inflammation, anxiety, and depression in clinical trials. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Further research is also needed to understand the long-term effects of EDP-420 on endocannabinoid levels and cannabinoid receptor signaling.

Synthesis Methods

EDP-420 is synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dibromopentane with N-Boc-pyrrolidine to obtain the intermediate compound. The intermediate is then reacted with ethyl glycinate hydrochloride in the presence of a base to obtain EDP-420. The final product is purified by column chromatography to obtain a white solid with a purity of more than 98%.

Scientific Research Applications

EDP-420 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as pain, inflammation, anxiety, and depression. EDP-420 has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. EDP-420 has also been studied for its potential use in the treatment of addiction and substance abuse disorders.

properties

IUPAC Name

ethyl 2-[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-5-21-12(19)7-15-13(20)16-10-6-11(18)17(8-10)9-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJODAQRFMALGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1CC(=O)N(C1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.